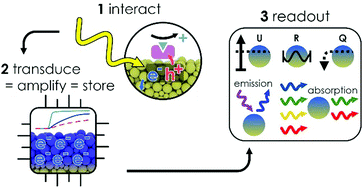Photomemristive sensing via charge storage in 2D carbon nitrides†
Materials Horizons Pub Date: 2022-04-26 DOI: 10.1039/D2MH00069E
Abstract
Photomemristive sensors have the potential to innovate current photo-electrochemical sensors by incorporating new sensing capabilities including non-invasive, wireless and time-delayed (memory) readout. Here we report the charge storing 2D carbon nitride potassium poly(heptazine imide), K-PHI, as a direct photomemristive sensing platform by capitalizing on K-PHI's visible light bandgap, large oxidation potential, and intrinsic optoionic charge storage properties. Utilizing the light-induced charge storage function of K-PHI nanosheets, we demonstrate memory sensing via charge accumulation and present potentiometric, impedimetric and coulometric readouts to write/erase this information from the material, with no additional reagents required. Additionally, wireless colorimetric and fluorometric detection of the charging state of K-PHI nanoparticles is demonstrated, enabling the material's use as particle-based autonomous sensing probe in situ. The various readout options of K-PHI's response enable us to adapt the sensitivities and dynamic ranges without modifying the sensing platform, which is demonstrated using glucose as a model analyte over a wide range of concentrations (50 μM to 50 mM). Since K-PHI is earth abundant, biocompatible, chemically robust and responsive to visible light, we anticipate that the photomemristive sensing platform presented herein opens up memristive and neuromorphic functions.


Recommended Literature
- [1] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [2] Inside front cover
- [3] More than just a barrier: using physical models to couple membrane shape to cell function
- [4] Engineering bimetal Cu, Co sites on 3D N-doped porous carbon nanosheets for enhanced oxygen reduction electrocatalysis†
- [5] The Core Diseasome†‡
- [6] Superhydrophobic and superoleophilic properties of graphene-based sponges fabricated using a facile dip coating method†
- [7] Size and shape controllable synthesis and luminescent properties of BaGdF5:Ce3+/Ln3+ (Ln = Sm, Dy, Eu, Tb) nano/submicrocrystals by a facile hydrothermal process
- [8] Predicting the state parameters of lithium ion batteries: the race between filter-based and data driven approaches
- [9] Binuclear Cu(ii) coordination complex involving Cis-tetrathiafulvalene-bis-amido-2-pyridine-N-oxide as bi-anionic ligand: a robust molecular precursor toward magnetic conducting materials†
- [10] Environmental impacts of electricity generation at global, regional and national scales in 1980–2011: what can we learn for future energy planning?†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 11100-24-6









